N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]butanamide
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Overview
Description
N-[2-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BUTANAMIDE is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of N-[2-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BUTANAMIDE typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated with 1-bromopropane to introduce the propyl group at the nitrogen atom.
Amidation: The resulting compound is further reacted with butanoyl chloride in the presence of a base such as triethylamine to form the final product, N-[2-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BUTANAMIDE.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
N-[2-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butanamide group can be replaced with other functional groups using appropriate nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
N-[2-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BUTANAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.
Mechanism of Action
The mechanism of action of N-[2-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BUTANAMIDE involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular pathways and targets are still under investigation, but the compound’s ability to interact with biological macromolecules is a key aspect of its mechanism of action.
Comparison with Similar Compounds
N-[2-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BUTANAMIDE can be compared with other benzimidazole derivatives, such as:
Nocodazole: An antineoplastic agent that depolymerizes microtubules.
Telmisartan: A compound used as a cathodic type inhibitor in corrosion studies.
(1-propyl-1H-1,3-benzodiazol-2-yl)methanol: A related compound with similar structural features.
The uniqueness of N-[2-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BUTANAMIDE lies in its specific substitution pattern and the presence of the butanamide group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H23N3O |
---|---|
Molecular Weight |
273.37 g/mol |
IUPAC Name |
N-[2-(1-propylbenzimidazol-2-yl)ethyl]butanamide |
InChI |
InChI=1S/C16H23N3O/c1-3-7-16(20)17-11-10-15-18-13-8-5-6-9-14(13)19(15)12-4-2/h5-6,8-9H,3-4,7,10-12H2,1-2H3,(H,17,20) |
InChI Key |
WBVOEVRKSWYEHX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NCCC1=NC2=CC=CC=C2N1CCC |
Origin of Product |
United States |
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